Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-3-hydroxy-

Description

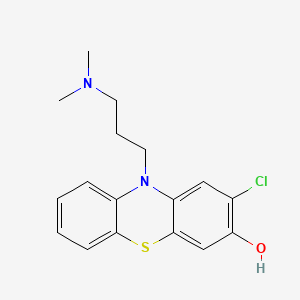

Chemical Structure and Nomenclature The compound "Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-3-hydroxy-", also known as 3-hydroxychlorpromazine, is a derivative of chlorpromazine, a first-generation antipsychotic. Its structure consists of a phenothiazine core with three key modifications:

- 2-Chloro substituent: Enhances receptor binding affinity.

- 3-Hydroxy group: May alter metabolic stability or electronic properties.

- 10-(3-Dimethylaminopropyl) side chain: Critical for dopamine receptor interaction .

Synthesis Chlorpromazine derivatives are typically synthesized via alkylation of 2-chlorophenothiazine with side-chain precursors like 3-dimethylaminopropyl chloride .

Applications and Properties

Chlorpromazine is widely used for schizophrenia and nausea , but 3-hydroxychlorpromazine is primarily a research compound. Its hydroxy group may influence redox properties or metabolite activity, as suggested by its safety data sheet .

Properties

CAS No. |

3930-47-0 |

|---|---|

Molecular Formula |

C17H19ClN2OS |

Molecular Weight |

334.9 g/mol |

IUPAC Name |

2-chloro-10-[3-(dimethylamino)propyl]phenothiazin-3-ol |

InChI |

InChI=1S/C17H19ClN2OS/c1-19(2)8-5-9-20-13-6-3-4-7-16(13)22-17-11-15(21)12(18)10-14(17)20/h3-4,6-7,10-11,21H,5,8-9H2,1-2H3 |

InChI Key |

SOUCXKDIHOVGPW-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCCN1C2=CC=CC=C2SC3=CC(=C(C=C31)Cl)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-3-hydroxy- typically involves multiple steps. One common synthetic route starts with the chlorination of phenothiazine to introduce the chloro group at the 2-position. This is followed by the alkylation of the 10-position with 3-(dimethylamino)propyl chloride under basic conditions.

Chemical Reactions Analysis

Oxidation

The hydroxyl group at position 3 and the sulfur atom in the phenothiazine ring are susceptible to oxidation. Key transformations include:

-

Hydroxyl Group Oxidation : Under strong oxidizing agents like CrO₃ or KMnO₄, the hydroxyl group is oxidized to a ketone, forming 2-chloro-10-(3-(dimethylamino)propyl)-3-oxophenothiazine .

-

Sulfur Oxidation : Reaction with hydrogen peroxide or peracids (e.g., mCPBA) converts the thiazine sulfur to sulfoxide or sulfone derivatives .

Substitution

-

Chlorine Replacement : The chlorine atom at position 2 undergoes nucleophilic aromatic substitution with amines or alkoxides under basic conditions. For example, reaction with piperazine yields 2-piperazinyl derivatives .

-

Hydroxyl Group Functionalization : The hydroxyl group participates in esterification or etherification. Treatment with acetic anhydride produces the corresponding acetate ester .

Conjugation Reactions

The dimethylaminopropyl side chain facilitates:

-

N-Alkylation : Reacts with alkyl halides to form quaternary ammonium salts .

-

Complexation : Binds to transition metals (e.g., Fe³⁺, Cu²⁺) via the tertiary amine and hydroxyl groups, forming coordination complexes .

Common Reagents and Conditions

| Reaction Type | Reagents/Conditions | Key Products |

|---|---|---|

| Oxidation | CrO₃ (Jones reagent), KMnO₄, H₂O₂, mCPBA | 3-Oxo derivatives, sulfoxides, sulfones |

| Substitution | Piperazine (base), NaOCH₃ (methanol) | 2-Piperazinyl, 2-methoxy derivatives |

| Esterification | Acetic anhydride (pyridine catalyst) | 3-Acetate ester |

| Metal Complexation | FeCl₃, CuSO₄ (aqueous ethanol) | Fe³⁺/Cu²⁺ coordination complexes |

Oxidation Pathways

-

Sulfoxide Formation :

-

Sulfone Formation :

Requires prolonged reaction times or elevated temperatures .

Substitution Pathways

Comparative Reactivity with Analogues

| Compound | Key Reactivity Differences |

|---|---|

| Chlorpromazine | Lacks hydroxyl group; less prone to oxidation |

| Promethazine | No chlorine substituent; lower substitution activity |

| Thioridazine | Contains thiomethyl group; distinct metal binding |

Scientific Research Applications

Structure and Properties

Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-3-hydroxy- features a phenothiazine core, which includes a sulfur atom and a nitrogen atom in its heterocyclic ring system. The presence of chloro and dimethylamino propyl substituents enhances its pharmacological properties.

Key Properties:

The biological activity of 2-chloro-10-(3-(dimethylamino)propyl)-3-hydroxy- is primarily linked to its antipsychotic and neuroprotective effects. It acts on various neurotransmitter systems.

Scientific Research Applications

2-Chloro-10-(3-(dimethylamino)propyl)phenothiazine derivatives have been studied for applications across various fields:

- Chemistry: It is used as a reagent in organic synthesis and as a precursor for creating other phenothiazine derivatives.

- Biology: The compound is studied for its potential effects on cellular processes and its utility as a tool in biochemical assays.

- Medicine: It is investigated for its antipsychotic and antiemetic properties, similar to other phenothiazines. Studies suggest its potential therapeutic benefits and guide further research into its mechanisms.

- Industry: It is used in the production of dyes and pigments because of its chromophoric properties.

Therapeutic Applications

Phenothiazine derivatives are known for their diverse biological activities:

- Antipsychotic Effects: Many phenothiazines are utilized as antipsychotic medications.

- Other Activities: Including antihistaminic, antiemetic, and sedative properties. They are useful as therapeutic agents acting on the central nervous system .

Chemical Reactions

The chemical reactivity of phenothiazine derivatives often involves electrophilic substitutions due to the presence of electron-rich aromatic rings. Common reactions include:

- Alkylation

- Halogenation

- Nitration

Mechanism of Action

The mechanism of action of Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-3-hydroxy- involves its interaction with various neurotransmitter receptors in the brain. It primarily acts as an antagonist at dopamine D2 receptors, which helps in reducing psychotic symptoms. Additionally, it has affinity for other receptors, including serotonin, histamine, and adrenergic receptors, contributing to its sedative and antiemetic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Selected Phenothiazines

Pharmacological Insights

- Chlorpromazine vs. 3-Hydroxychlorpromazine : The 3-OH group may reduce blood-brain barrier penetration, altering CNS activity. Chlorpromazine’s anticancer mechanism involves G2/M arrest and p21 upregulation , while the hydroxy derivative’s effects remain unexplored.

- Prochlorperazine : The piperazinyl side chain increases selectivity for dopamine D2 receptors, making it effective for nausea .

- Antimalarial Compound : A branched tribasic side chain enhances β-hematin inhibition, redirecting activity from CNS to antiparasitic applications .

Research Findings and Key Studies

- Anticancer Activity : Chlorpromazine induces p21-mediated cell cycle arrest in glioma cells .

- Antimalarial Potential: Phenothiazines with elongated side chains show promise against chloroquine-resistant Plasmodium falciparum .

- Material Science: S-Oxide derivatives of phenothiazines exhibit n-type semiconductor properties, suggesting applications in electronics .

Biological Activity

Phenothiazine derivatives, particularly 2-chloro-10-(3-(dimethylamino)propyl)-3-hydroxy- , are notable for their diverse biological activities, primarily in the fields of psychiatry and oncology. This compound, also known as 3-hydroxychlorpromazine , exhibits a range of pharmacological effects that make it a subject of ongoing research.

- Molecular Formula : C17H19ClN2OS

- Molecular Weight : 334.9 g/mol

- CAS Number : 3930-47-0

- IUPAC Name : 2-chloro-10-[3-(dimethylamino)propyl]phenothiazin-3-ol

Phenothiazines primarily function as dopamine antagonists , which inhibit dopamine receptors in the brain. This mechanism is crucial for their antipsychotic effects, particularly in treating schizophrenia and other psychotic disorders. Additionally, they exhibit activity against various other neurotransmitter systems, including serotonin and norepinephrine, contributing to their broad therapeutic profile.

Biological Activities

- Antipsychotic Effects :

- Antiemetic Properties :

- Antioxidant Activity :

- Anticancer Potential :

- Neuroprotective Effects :

Case Studies

- Clinical Trials on Schizophrenia :

- Cancer Research :

Data Table: Summary of Biological Activities

| Activity Type | Mechanism of Action | Therapeutic Use |

|---|---|---|

| Antipsychotic | Dopamine D2 receptor antagonism | Schizophrenia, bipolar disorder |

| Antiemetic | Dopamine receptor blockade | Nausea and vomiting |

| Antioxidant | Free radical scavenging | Cellular protection |

| Anticancer | Induction of apoptosis | Cancer treatment |

| Neuroprotective | Interaction with neuroreceptors | Neurodegenerative diseases |

Q & A

Basic Question: What are the key structural features and synthetic methodologies for synthesizing chlorpromazine derivatives?

Answer:

Chlorpromazine derivatives are synthesized via alkylation of the phenothiazine core. For example, chlorpromazine is prepared by reacting 2-chlorophenothiazine with 3-dimethylaminopropyl chloride under basic conditions (e.g., sodium amide) to introduce the side chain . Critical parameters include reaction temperature (controlled to avoid side reactions like oxidation) and solvent selection (e.g., aprotic solvents for nucleophilic substitution). Purification involves recrystallization or chromatography to isolate the hydrochloride salt . Structural verification requires NMR (e.g., ¹H and ¹³C for side-chain confirmation) and mass spectrometry .

Basic Question: How does chlorpromazine interact with biological targets in neurological studies?

Answer:

Chlorpromazine primarily acts as a dopamine receptor antagonist, with conformational mimicry of dopamine’s solid-state structure enabling competitive binding . Experimental validation involves:

- Radioligand binding assays (e.g., using ³H-spiperone) to measure receptor affinity.

- Inhibition of cAMP production in cell lines expressing D2 receptors.

- Molecular dynamics simulations to map steric and electronic complementarity between CPZ and receptor pockets .

Advanced Question: How can researchers resolve contradictions in reported mechanisms of chlorpromazine-induced cytotoxicity?

Answer:

While CPZ is known to inhibit the Akt/mTOR pathway in glioma cells (IC₅₀ ~10 µM) , conflicting studies suggest autophagy-dependent vs. apoptosis-driven cell death. To address this:

- Use genetic knockouts (e.g., ATG5-deficient cells) to isolate autophagy’s role.

- Conduct time-course experiments with markers like LC3-II (autophagy) and cleaved caspase-3 (apoptosis).

- Compare results across cell types (e.g., U-87MG gliomas vs. SH-SY5Y neurons) to identify tissue-specific effects .

Advanced Question: What experimental strategies optimize structure-activity relationships (SAR) for hydroxylated phenothiazine derivatives?

Answer:

Hydroxyl group positioning (e.g., 3- vs. 7-hydroxy substitution) significantly alters bioactivity. To optimize SAR:

- Systematic functionalization : Introduce hydroxyl groups at varying positions via Friedel-Crafts alkylation or directed ortho-metalation .

- In vitro testing : Assess dopamine receptor binding affinity (Ki values) and logP (lipophilicity) to correlate substituent effects with pharmacokinetics .

- Crystallography : Resolve 3D structures to identify hydrogen-bonding interactions critical for receptor engagement .

Advanced Question: What analytical methods address challenges in measuring pKa values for phenothiazines?

Answer:

Phenothiazines exhibit complex ionization due to their tricyclic structure. Reliable pKa determination requires:

- Spectrophotometric titration : Monitor UV-Vis spectral shifts (e.g., λmax at 254 nm) across pH gradients .

- Cosolvent methods : Use n-propanol/water mixtures to enhance solubility and avoid aggregation artifacts .

- Validation with DFT calculations : Compare experimental pKa with computational models (e.g., COSMO-RS) to account for solvation effects .

Advanced Question: How can conformational analysis explain chlorpromazine’s dual antipsychotic and neuroprotective effects?

Answer:

The side-chain conformation (e.g., dimethylamino group orientation) determines receptor selectivity. Advanced approaches include:

- X-ray crystallography : Resolve CPZ-bound dopamine receptor structures to identify binding poses .

- Dynamic simulations : Analyze side-chain flexibility to distinguish D2 receptor antagonism (antipsychotic) vs. σ-1 receptor modulation (neuroprotective) .

- Pharmacophore modeling : Map electrostatic potentials to design derivatives with enhanced specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.